TL4-12

Description

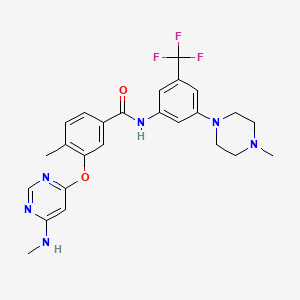

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-[6-(methylamino)pyrimidin-4-yl]oxy-N-[3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27F3N6O2/c1-16-4-5-17(10-21(16)36-23-14-22(29-2)30-15-31-23)24(35)32-19-11-18(25(26,27)28)12-20(13-19)34-8-6-33(3)7-9-34/h4-5,10-15H,6-9H2,1-3H3,(H,32,35)(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKJJIMUMNPQQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3CCN(CC3)C)OC4=NC=NC(=C4)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of TL4-12: A Technical Guide for Researchers

An In-depth Analysis of the Selective MAP4K2/GCK Inhibitor for Drug Development Professionals

Introduction

TL4-12 is a potent and selective, ATP-competitive inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), also known as Germinal Center Kinase (GCK).[1][2][3] As a Type II inhibitor, this compound targets the inactive "DFG-out" conformation of the kinase, offering a high degree of selectivity.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its molecular interactions, signaling pathways, and cellular effects, particularly in the context of multiple myeloma (MM). The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent.

Core Mechanism of Action

This compound exerts its biological effects through the direct inhibition of MAP4K2 kinase activity. By binding to the ATP-binding site of MAP4K2, this compound prevents the phosphorylation of downstream substrates, thereby disrupting key signaling cascades involved in cell proliferation, survival, and gene expression.[3] This targeted inhibition has shown significant promise in preclinical models of multiple myeloma, especially in overcoming resistance to immunomodulatory drugs.[1][4]

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Assay Type | Reference |

| MAP4K2 | 37 | Z'-Lyte | [3] |

| TAK1 | 2700 | Z'-Lyte | [2] |

Table 2: Anti-proliferative Activity in Multiple Myeloma (MM) Cell Lines

| Cell Line | IC50 (µM) | Treatment Duration | Reference |

| MM.1S | 3.7 | 4 days | [1] |

| JJN3 | 1.62 | 4 days | [1] |

| H929 | 4.4 | 4 days | [1] |

| RPMI-8226 | 5.7 | 4 days | [1] |

| MOLP-8 | 10 | 4 days | [1] |

| SKMM2 | 32 | 4 days | [1] |

| LP-1 | 49 | 4 days | [1] |

| U266 | 19 | 4 days | [1] |

Signaling Pathway

This compound-mediated inhibition of MAP4K2 leads to the modulation of several downstream signaling pathways critical for cancer cell survival and proliferation. In multiple myeloma cells, particularly those with RAS mutations, this compound has been shown to downregulate the expression of key transcription factors and survival proteins, including IKZF1 (Ikaros), BCL-6, and c-MYC.[1][4] Concurrently, this compound treatment leads to an increase in the level of the tumor suppressor protein p53.[1] This concerted action disrupts the oncogenic signaling network, ultimately leading to cell cycle arrest and apoptosis.[1][4]

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. Discovery of type II inhibitors of TGFβ-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

TL4-12: A Selective MAP4K2 Inhibitor – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TL4-12, a potent and selective small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), also known as Germinal Center Kinase (GCK). MAP4K2 is a serine/threonine kinase that functions as an upstream regulator of critical signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 MAP kinase pathways.[1][2] Its involvement in cellular stress responses, immune function, and oncogenic signaling has positioned it as a compelling target for therapeutic intervention.[1][3] this compound has emerged as a valuable chemical probe for dissecting MAP4K2 biology and as a lead compound for developing novel therapeutics, particularly in oncology.[4][5]

Quantitative Data Summary

This compound has been characterized through various biochemical and cellular assays to determine its potency, selectivity, and efficacy. The quantitative data are summarized below for direct comparison.

Table 1: Biochemical Potency and Selectivity of this compound

| Target | Assay Type | Parameter | Value | Reference(s) |

| MAP4K2 (GCK) | Z'-Lyte Biochemical Assay | IC₅₀ | 37 nM | [5][6][7][8] |

| MAP4K2 (GCK) | ActivX KiNativ (Lysate) | % Inhibition | 85% at 1.0 µM | [5][6][8] |

| TAK1 (MAP3K7) | Biochemical Assay | IC₅₀ | 2.7 µM (2700 nM) | [5][7][8] |

| Selectivity | Calculated (TAK1 IC₅₀ / MAP4K2 IC₅₀) | Fold Selectivity | >70-fold | [7] |

Table 2: Cellular Activity of this compound

| Cell Line / Model | Assay Description | Parameter | Value | Reference(s) |

| Multiple Myeloma (MM) | Cell Proliferation | IC₅₀ | 37 nM | [4][9] |

| JJN3 (MM) | Cell Proliferation | IC₅₀ | 1.62 µM | [4] |

| MM1.S (MM) | Cell Proliferation | IC₅₀ | 3.7 µM | [4] |

| H929 (MM) | Cell Proliferation | IC₅₀ | 4.4 µM | [4] |

| RPMI-8226 (MM) | Cell Proliferation | IC₅₀ | 5.7 µM | [4] |

| MOLP-8 (MM) | Cell Proliferation | IC₅₀ | 10 µM | [4] |

| U266 (MM) | Cell Proliferation | IC₅₀ | 19 µM | [4] |

| SKMM2 (MM) | Cell Proliferation | IC₅₀ | 32 µM | [4] |

| LP-1 (MM) | Cell Proliferation | IC₅₀ | 49 µM | [4] |

| TAK1-null MEFs | TGFβ-induced p38 Phosphorylation | IC₅₀ | 0.1 - 0.5 µM | [5][6] |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 4-methyl-3-[[6-(methylamino)-4-pyrimidinyl]oxy]-N-[3-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]benzamide | [6] |

| Molecular Formula | C₂₅H₂₇F₃N₆O₂ | [7] |

| Molecular Weight | 500.53 g/mol | [7] |

| CAS Number | 1620820-12-3 | [7] |

| Purity | ≥98% | |

| Solubility | Soluble to 20 mM in DMSO; 20 mM in 1eq. HCl | |

| Storage | Store at -20°C | [7] |

Signaling Pathways and Mechanism of Action

This compound is an ATP-competitive, Type II kinase inhibitor.[5][6] This class of inhibitors binds to the kinase in its "DFG-out" inactive conformation, where the conserved Asp-Phe-Gly motif at the start of the activation loop is flipped. This provides a basis for achieving selectivity against other kinases.[5]

General MAP4K2-JNK Signaling Pathway

MAP4K2 is an upstream activator of the JNK signaling pathway.[2] It can be activated by stimuli such as TNF-α and interacts with TNF receptor-associated factor 2 (TRAF2) to activate downstream kinases, ultimately leading to the phosphorylation of c-Jun and the activation of the AP-1 transcription factor.[1][3]

Role in TGFβ/IL-1 Signaling

In certain contexts, particularly in the absence of TAK1, MAP4K2 can mediate the phosphorylation of p38 MAPK in response to TGFβ and IL-1 stimulation.[5][8] this compound effectively blocks this alternative signaling route, demonstrating its utility in dissecting TAK1-independent pathways.[5][6]

Action in Multiple Myeloma

In multiple myeloma (MM) cells, particularly those resistant to immunomodulatory agents, this compound demonstrates potent anti-proliferative and pro-apoptotic effects.[4][9] It acts by inhibiting MAP4K2, which leads to the dose-dependent downregulation of key survival and proliferation-associated proteins IKZF1, BCL-6, and c-MYC, and an increase in the tumor suppressor p53.[4] This culminates in cell cycle arrest at the G0/G1 phase and induction of apoptosis.[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound. These are generalized protocols based on standard laboratory practices.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the direct inhibition of MAP4K2 enzymatic activity by this compound in a cell-free system. It is based on the principles of assays like ADP-Glo™.

Objective: To determine the IC₅₀ value of this compound against recombinant MAP4K2 kinase.

Materials:

-

Recombinant human MAP4K2 enzyme

-

Kinase substrate (e.g., Myelin Basic Protein or a specific peptide)

-

ATP (at or below Kₘ concentration)

-

This compound (stock in 100% DMSO)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well assay plates

-

Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Perform a serial dilution of the this compound stock solution in 100% DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). Subsequently, dilute these intermediate stocks into the kinase assay buffer.

-

Reaction Setup: To each well of the 384-well plate, add the assay components in the following order:

-

5 µL of Kinase Assay Buffer.

-

2.5 µL of this compound dilution (or DMSO for positive/negative controls).

-

2.5 µL of substrate/enzyme mixture (pre-mixed in assay buffer).

-

-

Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution to all wells except the negative controls (no enzyme).

-

Incubation: Gently mix the plate and incubate at 30°C for 60 minutes.

-

Reaction Termination & ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the ADP generated. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Subtract background luminescence (negative control wells).

-

Normalize the data with respect to the positive control (DMSO, 0% inhibition) and negative control (no enzyme, 100% inhibition).

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cellular Western Blot for Phospho-Protein Analysis

This protocol details the procedure to assess the effect of this compound on the phosphorylation status of downstream targets like p38 MAPK in a cellular context.[8]

Objective: To determine if this compound inhibits IL-1 or TGFβ-induced phosphorylation of p38 MAPK in cells.

Materials:

-

TAK1-null Mouse Embryonic Fibroblasts (MEFs) or other relevant cell line

-

Complete cell culture medium

-

This compound and vehicle control (DMSO)

-

Stimulant (e.g., recombinant human TGFβ or IL-1α)

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

4x Laemmli sample buffer

-

Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

-

PVDF membrane

-

Blocking Buffer (5% BSA or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20, TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-p38 MAPK, rabbit anti-total p38 MAPK, mouse anti-tubulin)

-

HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Plating: Plate cells in 6-well plates and allow them to adhere and grow to 80-90% confluency.

-

Pre-treatment: Replace the medium with serum-free medium for 2-4 hours. Then, pre-treat the cells with various concentrations of this compound or DMSO vehicle for 1 hour.[8]

-

Stimulation: Add TGFβ (e.g., 5 ng/mL) or IL-1α (e.g., 10 ng/mL) directly to the medium and incubate for the desired time (e.g., 30 minutes).

-

Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20 minutes with periodic vortexing.

-

Protein Quantification: Clarify the lysates by centrifuging at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load 15-20 µg of protein per lane onto a polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phospho-protein of interest (e.g., anti-phospho-p38) diluted in Blocking Buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total p38) and/or a loading control (e.g., anti-tubulin).

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein or loading control signal.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of MAP4K2. Its ability to engage MAP4K2 both in biochemical and cellular settings with high selectivity over the closely related kinase TAK1 makes it an invaluable tool for chemical biology.[5][7] The detailed characterization in multiple myeloma models highlights its therapeutic potential by elucidating a clear mechanism of action involving the downregulation of key oncogenic drivers and the induction of apoptosis.[4][9] The provided protocols offer a robust framework for researchers aiming to utilize this compound to investigate MAP4K2 signaling or to evaluate its efficacy in other preclinical models.

References

- 1. Gene - MAP4K2 [maayanlab.cloud]

- 2. genecards.org [genecards.org]

- 3. MAP4K2 - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. graylab.stanford.edu [graylab.stanford.edu]

- 7. glpbio.com [glpbio.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

TL4-12's role in p38 MAPK phosphorylation

An In-depth Technical Guide on the Role of Toll-Like Receptors in p38 MAPK Phosphorylation

A Note on Terminology: The term "TL4-12" does not correspond to a standard or widely recognized molecule in the scientific literature concerning p38 MAPK phosphorylation. Based on available research, this guide will focus on the roles of the well-established Toll-Like Receptor 4 (TLR4) and the less-characterized Toll-Like Receptor 12 (TLR12) in the activation of the p38 MAPK signaling pathway. It is plausible that "this compound" may be an internal designation, a novel compound not yet in public literature, or a typographical error referring to these receptors.

Introduction

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines. This pathway plays a pivotal role in cellular processes such as differentiation, apoptosis, and autophagy. Toll-Like Receptors (TLRs) are a class of pattern recognition receptors that are fundamental to the innate immune system. They recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), initiating signaling cascades that lead to the production of inflammatory cytokines and the activation of an immune response. The activation of p38 MAPK is a key event downstream of TLR signaling. This guide provides a detailed examination of the mechanisms by which TLR4 and TLR12 contribute to the phosphorylation and activation of p38 MAPK.

TLR4-Mediated p38 MAPK Phosphorylation

TLR4 is one of the most extensively studied TLRs and is primarily known for its recognition of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. The activation of TLR4 initiates a complex signaling cascade that bifurcates into MyD88-dependent and TRIF-dependent pathways, both of which can lead to the activation of p38 MAPK.

Signaling Pathways

The engagement of TLR4 by LPS, facilitated by MD-2, CD14, and LBP, leads to the recruitment of adaptor proteins to its intracellular Toll/interleukin-1 receptor (TIR) domain.

-

MyD88-Dependent Pathway: This is the canonical pathway that leads to the rapid activation of NF-κB and MAPKs. Upon TLR4 activation, the adaptor protein TIRAP (MAL) recruits MyD88. MyD88 then interacts with IRAK4, IRAK1, and IRAK2, leading to the activation of TRAF6. TRAF6, in turn, activates TAK1, which is a central kinase that phosphorylates and activates both the IKK complex (leading to NF-κB activation) and MKKs (MAPK kinases), including MKK3 and MKK6. MKK3 and MKK6 directly phosphorylate and activate p38 MAPK.

-

TRIF-Dependent Pathway: This pathway is initiated by the recruitment of the adaptor protein TRAM, which then recruits TRIF. While this pathway is primarily associated with the induction of type I interferons, it also contributes to the late-phase activation of NF-κB and MAPKs. TRIF can interact with TRAF6 to activate TAK1, thereby leading to p38 activation in a manner similar to the MyD88-dependent pathway. Additionally, TRIF can engage RIP1, which can also contribute to MAPK activation.

The Modulatory Effects of TL4-12 on Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TL4-12 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), also known as Germinal Center Kinase (GCK). By targeting MAP4K2, this compound exerts significant influence over a nexus of downstream signaling pathways critical to cell proliferation, survival, and apoptosis. This technical guide provides an in-depth analysis of the molecular mechanisms of this compound, focusing on its impact on the c-Jun N-terminal Kinase (JNK), p38 Mitogen-Activated Protein Kinase (MAPK), and Hippo signaling cascades. Experimental data, detailed protocols, and visual pathway representations are presented to offer a comprehensive resource for researchers in oncology, immunology, and drug development.

Introduction

Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), a member of the Ste20-like serine/threonine kinase family, functions as a critical upstream regulator of several signaling cascades. Its dysregulation has been implicated in various pathologies, including cancer and inflammatory disorders. This compound has emerged as a valuable research tool and potential therapeutic agent due to its high selectivity for MAP4K2. Understanding the precise downstream consequences of MAP4K2 inhibition by this compound is paramount for elucidating its biological functions and therapeutic potential.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of MAP4K2, exhibiting a high degree of selectivity. The primary inhibitory activity of this compound against MAP4K2 has been quantified with a half-maximal inhibitory concentration (IC50) of 37 nM[1]. This inhibition attenuates the kinase activity of MAP4K2, thereby preventing the phosphorylation and activation of its downstream substrates.

Effect on Downstream Signaling Pathways

The inhibition of MAP4K2 by this compound leads to the modulation of several key signaling pathways, primarily the JNK and p38 MAPK pathways, and the Hippo signaling cascade.

JNK and p38 MAPK Signaling

MAP4K2 is a key upstream activator of the JNK and, to a lesser extent, the p38 MAPK signaling pathways. These pathways are critical regulators of cellular responses to stress, inflammation, and apoptosis.

-

JNK Pathway: By inhibiting MAP4K2, this compound is predicted to decrease the phosphorylation cascade that leads to JNK activation. Activated JNK, in turn, phosphorylates a variety of transcription factors, most notably c-Jun. Phosphorylation of c-Jun enhances its stability and transcriptional activity, leading to the expression of genes involved in cell cycle progression and apoptosis. Therefore, treatment with this compound is expected to result in decreased phosphorylation of JNK and c-Jun.

-

p38 MAPK Pathway: Similar to the JNK pathway, MAP4K2 contributes to the activation of the p38 MAPK pathway in response to certain stimuli. Inhibition of MAP4K2 by this compound would likely lead to a reduction in p38 phosphorylation and its downstream effects.

Hippo Signaling Pathway

Recent evidence has established MAP4K family members, including MAP4K2, as integral components of the Hippo signaling pathway, acting in parallel to the canonical MST1/2 kinases to activate LATS1/2[2][3]. The Hippo pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.

-

LATS1/2 and YAP/TAZ: MAP4K2 directly phosphorylates and activates the LATS1/2 kinases. Activated LATS1/2, in turn, phosphorylates the transcriptional co-activators YAP and TAZ. This phosphorylation leads to the cytoplasmic sequestration and degradation of YAP/TAZ, preventing their nuclear translocation and subsequent activation of TEAD transcription factors, which drive the expression of pro-proliferative and anti-apoptotic genes. Inhibition of MAP4K2 by this compound is therefore expected to decrease the phosphorylation of LATS1/2 and subsequently reduce the phosphorylation of YAP/TAZ, leading to increased nuclear YAP/TAZ activity.

Effects in Multiple Myeloma

In the context of multiple myeloma (MM), this compound has been shown to induce apoptosis and cell cycle arrest. This is achieved through the downregulation of key survival proteins.

-

IKZF1, BCL-6, and c-MYC: Treatment of MM cells with this compound leads to a dose-dependent decrease in the protein expression of Ikaros (IKZF1), BCL-6, and c-MYC[1]. These transcription factors are critical for the survival and proliferation of MM cells. Their downregulation contributes to the anti-myeloma effects of this compound.

-

p53: Conversely, this compound treatment has been observed to increase the level of the tumor suppressor protein p53 in MM cells[1].

Quantitative Data

The following tables summarize the quantitative data regarding the effects of this compound on its direct target and downstream cellular processes.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (MAP4K2) | 37 nM | Z'-Lyte assay | [4] |

| IC50 (Cell Proliferation) | 37 nM - 49 µM | Various MM cell lines | [1] |

Table 1: Inhibitory Concentrations of this compound.

| Protein | Effect of this compound Treatment | Cell Line | Reference |

| IKZF1 | Dose-dependent decrease | K-RASG12A MM.1S | [1] |

| c-MYC | Dose-dependent decrease | K-RASG12A MM.1S | [1] |

| BCL-6 | Dose-dependent decrease | K-RASG12A MM.1S | [1] |

| p53 | Increase | K-RASG12A MM.1S | [1] |

Table 2: Effect of this compound on Protein Expression in Multiple Myeloma.

| Parameter | DMSO Control | 1 µM this compound | 3 µM this compound | Cell Line | Reference |

| Annexin-V Positive Cells | 6% | 13% | 22% | MM.1S | [1] |

Table 3: Induction of Apoptosis by this compound in Multiple Myeloma Cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blotting for Protein Expression and Phosphorylation

-

Cell Lysis:

-

Treat cells with desired concentrations of this compound for the indicated times.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-IKZF1, anti-phospho-JNK, anti-phospho-p38, anti-phospho-LATS1, anti-phospho-YAP) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Annexin V Apoptosis Assay

-

Cell Preparation:

-

Seed cells and treat with this compound at various concentrations.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

-

Staining:

-

Resuspend cells in 1X Annexin-binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry.

-

Annexin V positive, PI negative cells are considered early apoptotic.

-

Annexin V positive, PI positive cells are considered late apoptotic or necrotic.

-

Cell Cycle Analysis

-

Cell Fixation:

-

Treat cells with this compound as required.

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend in a solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the DNA content of the cells by flow cytometry.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

In Vitro Kinase Assay

-

Reaction Setup:

-

In a reaction buffer containing ATP and a suitable substrate (e.g., a peptide corresponding to the phosphorylation site of a downstream target), add recombinant active MAP4K2.

-

Add varying concentrations of this compound to the reaction mixtures.

-

-

Incubation:

-

Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).

-

-

Detection:

-

Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, including:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assay: Using a system that measures the amount of ATP remaining after the kinase reaction.

-

Fluorescence-based assay: Using a phosphospecific antibody to detect the phosphorylated substrate.

-

-

Conclusion

This compound is a powerful tool for probing the function of MAP4K2 and its associated signaling networks. Its ability to modulate the JNK, p38 MAPK, and Hippo pathways underscores its potential as a therapeutic agent in diseases characterized by the dysregulation of these cascades, such as multiple myeloma and other cancers. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the multifaceted effects of this compound and to explore its full therapeutic promise.

References

- 1. ppu.mrc.ac.uk [ppu.mrc.ac.uk]

- 2. MAP4K family kinases act in parallel to MST1/2 to activate LATS1/2 in the Hippo pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Portal [scholarship.miami.edu]

- 4. T-cell receptor signaling is mediated by transient Lck activity, which is inhibited by inorganic mercury - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential of TLR4 and IL-12 in Cancer Research

A Note on Terminology: The query "TL4-12" does not correspond to a recognized molecule in current cancer research literature. It is likely a composite of two highly significant and extensively studied molecules in immuno-oncology: Toll-like Receptor 4 (TLR4) and Interleukin-12 (IL-12) . This guide provides an in-depth technical overview of both, detailing their mechanisms, roles in cancer, and the experimental protocols used to investigate them. Additionally, a brief overview of the novel platinum(IV) complex LA-12 is included for clarity.

Part 1: Toll-like Receptor 4 (TLR4) in Cancer Research

Toll-like Receptor 4 is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released from necrotic tumor cells.[1] Its role in cancer is multifaceted, with evidence supporting both pro- and anti-tumoral functions depending on the cancer type and context.

Data Presentation: TLR4 Expression and Prognostic Significance

The expression level of TLR4 in tumor tissues has been correlated with clinical outcomes in various cancers. High TLR4 expression is often associated with a poor prognosis.

Table 1: Meta-Analysis of TLR4 Expression and Clinical Outcomes in Solid Tumors

| Prognostic Indicator | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Implication of High TLR4 Expression | Source |

| Overall Survival (OS) | 2.05 | 1.49 - 2.49 | < 0.001 | Poor | [1] |

| Disease-Free Survival (DFS) | 1.79 | 1.11 - 2.88 | < 0.05 | Poor | [1] |

| Overall Survival (OS) | 1.29 | 1.17 - 1.42 | - | Poor | [2] |

Table 2: Correlation of High TLR4 Expression with Clinicopathological Features in Breast Cancer

| Clinicopathological Feature | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Association | Source |

| Lymph Node Metastasis | 2.077 | 1.160 - 3.717 | 0.014 | Significant | [3] |

| Tumor Size (≥2 cm) | - | - | - | Significant | [3] |

| Progesterone Receptor (PR) Negative | - | - | - | Significant | [3] |

Table 3: TLR4 and Chemoresistance to Paclitaxel in Breast Cancer Models

| Cell Line Model | Modification | Effect on IC50 to Paclitaxel | In Vivo Effect | Source |

| MDA-MB-231 | TLR4 Depletion | 2-3 fold reduction | 6-fold decrease in recurrence rate | [4] |

| HCC1806 | TLR4 Overexpression | 3-fold increase | Enhanced tumor resistance | [4] |

Signaling Pathways and Visualization

TLR4 activation initiates downstream signaling through two primary pathways: the MyD88-dependent pathway and the TRIF-dependent (MyD88-independent) pathway. The MyD88-dependent pathway rapidly induces the production of pro-inflammatory cytokines via NF-κB activation, while the TRIF-dependent pathway leads to the production of type I interferons.

Experimental Protocols

This assay measures the activation of the NF-κB transcription factor, a key downstream effector of the TLR4/MyD88-dependent pathway.[5][6][7][8][9]

Objective: To quantify TLR4-mediated NF-κB activation in response to a ligand (e.g., LPS).

Materials:

-

HEK293T cells or other suitable cell line.

-

Expression plasmids: human TLR4, MD2, CD14.

-

NF-κB luciferase reporter plasmid (e.g., pNF-κB-Luc).

-

Control reporter plasmid (e.g., Renilla luciferase plasmid for normalization).

-

Transfection reagent (e.g., PEI).

-

Cell culture medium (DMEM with 10% FBS).

-

LPS (TLR4 agonist).

-

96-well opaque plates.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Methodology:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transient Transfection:

-

Prepare a DNA mixture containing the NF-κB luciferase reporter plasmid, the Renilla control plasmid, and expression plasmids for TLR4, MD2, and CD14.

-

Mix the DNA with the transfection reagent according to the manufacturer's protocol.

-

Add the transfection complex to the cells and incubate for 24 hours.

-

-

Cell Stimulation:

-

After 24 hours of transfection, replace the medium.

-

Treat the cells with various concentrations of LPS (or other stimuli) or a vehicle control.

-

Incubate for 6-8 hours at 37°C.

-

-

Cell Lysis:

-

Remove the medium and wash the cells with PBS.

-

Add 1x passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

-

Luminescence Measurement:

-

Transfer 20 µL of the cell lysate to an opaque 96-well plate.

-

Use a luminometer with dual injectors.

-

Inject the firefly luciferase substrate and measure the luminescence (NF-κB activity).

-

Inject the Renilla luciferase substrate (Stop & Glo® reagent) and measure the luminescence (transfection control).

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of stimulated cells by that of unstimulated control cells.

-

References

- 1. Role of TLR4 as a prognostic factor for survival in various cancers: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prognostic role of Toll-like receptors in cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Prognostic and clinicopathological significance of TLR4 expression in patients with breast cancer: a meta-analysis [frontiersin.org]

- 4. TLR4 is a novel determinant of the response to paclitaxel in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 7. bowdish.ca [bowdish.ca]

- 8. researchgate.net [researchgate.net]

- 9. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Preclinical Development of TL4-12: A Selective MAP4K2 Inhibitor for RAS-Mutated Multiple Myeloma

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

TL4-12 is a selective, type II ATP-competitive inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), also known as Germinal Center Kinase (GCK). This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound. It details the experimental protocols utilized in its characterization and presents key quantitative data in a structured format. Furthermore, this guide illustrates the core signaling pathways and experimental workflows through detailed diagrams to facilitate a comprehensive understanding of this compound's therapeutic potential, particularly in the context of RAS-mutated multiple myeloma.

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. A significant subset of MM cases, particularly in relapsed or refractory settings, harbor activating mutations in the RAS signaling pathway, contributing to tumor cell survival and proliferation[1][2]. The identification of novel therapeutic targets within these aberrant signaling cascades is of paramount importance. One such emerging target is MAP4K2, a serine/threonine kinase that has been identified as a critical regulator in stress-activated MAPK signaling pathways[1]. This whitepaper focuses on this compound, a potent and selective inhibitor of MAP4K2, and its potential as a targeted therapy for RAS-mutated multiple myeloma.

Discovery of this compound

This compound was identified through a pharmacophore-based approach aimed at discovering type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase, often conferring greater selectivity[3][4]. A library of 4-substituted 1H-pyrrolo[2,3-b]pyridines was screened, leading to the identification of a series of compounds with potent inhibitory activity against MAP4K2[3]. Subsequent structure-activity relationship (SAR) studies led to the development of compound 17, later designated as this compound, which demonstrated high selectivity for MAP4K2 over the closely related TGFβ-Activated Kinase 1 (TAK1)[3].

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 4-methyl-3-((6-(methylamino)pyrimidin-4-yl)oxy)-N-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)benzamide | |

| Molecular Formula | C25H27F3N6O2 | |

| Molecular Weight | 500.53 g/mol | |

| CAS Number | 1620820-12-3 | |

| Solubility | Soluble to 20 mM in DMSO and 1eq. HCl |

Mechanism of Action

This compound exerts its anti-myeloma effects by selectively inhibiting the kinase activity of MAP4K2. In RAS-mutated multiple myeloma cells, MAP4K2 signaling is critical for the stabilization and expression of key transcription factors that promote cell survival and proliferation.

Signaling Pathway

In RAS-mutated multiple myeloma, constitutively active RAS proteins trigger a cascade of downstream signaling events. MAP4K2 is a key component of this pathway, and its inhibition by this compound leads to the downregulation of several critical oncogenic proteins.

Quantitative Data

In Vitro Kinase Inhibitory Activity

| Kinase | IC50 (nM) | Reference |

| MAP4K2 | 37 | [3] |

| TAK1 | 2700 | [3] |

Anti-proliferative Activity in Multiple Myeloma Cell Lines

| Cell Line | IC50 (µM) | Reference |

| JJN3 | 1.62 | [5] |

| MM1.S | 3.7 | [5] |

| H929 | 4.4 | [5] |

| RPMI-8226 | 5.7 | [5] |

| MOLP-8 | 10 | [5] |

| SKMM2 | 32 | [5] |

| LP-1 | 49 | [5] |

| U266 | 19 | [5] |

Effect on Protein Expression and Apoptosis

In K-RASG12A MM.1S cells treated with this compound for 24 hours:

-

Dose-dependent decrease in IKZF1, c-MYC, and BCL-6 protein expression.

-

Dose-dependent increase in p53 protein expression[5].

In MM.1S cells, this compound treatment resulted in a dose-dependent increase in Annexin-V positive cells, from 6% (control) to 13% (1 µM) and 22% (3 µM)[5].

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is detailed in the supplementary information of the primary discovery publication by Tan et al. (2015). The general scheme involves a multi-step synthesis culminating in the coupling of key intermediates.

A detailed, step-by-step synthesis protocol would be included here, as extracted from the supplementary materials of the cited reference. Due to the inability to access the full supplementary information, a generalized description is provided.

In Vitro Kinase Assay

The inhibitory activity of this compound against MAP4K2 and other kinases was determined using a biochemical enzyme assay, such as the LanthaScreen™ Eu Kinase Binding Assay or a radiometric assay.

General Protocol:

-

A recombinant kinase, a fluorescently labeled ATP-competitive kinase inhibitor (tracer), and a europium-labeled anti-tag antibody are used.

-

The binding of the tracer to the kinase results in a high degree of FRET (Förster Resonance Energy Transfer).

-

The test compound (this compound) is added in varying concentrations.

-

Displacement of the tracer by the test compound leads to a decrease in the FRET signal.

-

The IC50 value is calculated from the dose-response curve.

Cell Viability Assay

The anti-proliferative effects of this compound on MM cell lines were assessed using a standard MTS or MTT assay.

General Protocol:

-

MM cells are seeded in 96-well plates at a specified density.

-

Cells are treated with a serial dilution of this compound or vehicle control (DMSO).

-

After a defined incubation period (e.g., 4 days), a solution containing a tetrazolium salt (MTS or MTT) is added to each well.

-

Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.

-

The absorbance of the formazan product is measured using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.

Western Blot Analysis

The effect of this compound on the expression of key signaling proteins was determined by Western blotting.

General Protocol:

-

MM cells are treated with this compound at various concentrations for a specified duration.

-

Cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., IKZF1, BCL-6, c-MYC, p53, and a loading control like GAPDH or β-actin).

-

The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay

The induction of apoptosis by this compound was quantified using an Annexin V-FITC/Propidium Iodide (PI) staining assay followed by flow cytometry.

General Protocol:

-

MM cells are treated with this compound or vehicle control.

-

Cells are harvested, washed, and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension.

-

After a short incubation in the dark, the cells are analyzed by flow cytometry.

-

The percentages of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.

Cell Cycle Analysis

The effect of this compound on cell cycle progression was analyzed by PI staining and flow cytometry.

General Protocol:

-

MM cells are treated with this compound or vehicle control.

-

Cells are harvested, washed, and fixed in cold ethanol.

-

Fixed cells are treated with RNase A to remove RNA.

-

Cells are then stained with a solution containing the DNA-intercalating dye, Propidium Iodide.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the in vitro efficacy of this compound.

Preclinical Development and Future Directions

While the in vitro data for this compound is promising, particularly for RAS-mutated multiple myeloma, there is limited publicly available information on its preclinical in vivo development. Further studies are warranted to evaluate the pharmacokinetic and pharmacodynamic properties of this compound in animal models of multiple myeloma. Additionally, exploring the synergistic effects of this compound with other anti-myeloma agents, such as MEK inhibitors, could represent a promising therapeutic strategy[6]. As of the writing of this document, no clinical trials specifically for this compound have been identified. The development of selective MAP4K2 inhibitors like this compound represents a novel and targeted approach to treating RAS-driven malignancies, and future preclinical and clinical investigations will be crucial in defining its therapeutic utility.

Conclusion

This compound is a selective and potent MAP4K2 inhibitor with demonstrated in vitro activity against multiple myeloma cell lines, particularly those with RAS mutations. Its mechanism of action involves the downregulation of key oncogenic transcription factors, leading to apoptosis and cell cycle arrest. The data and protocols presented in this technical guide provide a comprehensive foundation for further research and development of this compound and other MAP4K2 inhibitors as a targeted therapy for multiple myeloma and potentially other RAS-driven cancers.

References

- 1. Targeting the GCK pathway: a novel and selective therapeutic strategy against RAS-mutated multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathogenic signaling in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of type II inhibitors of TGFβ-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

TL4-12: A Technical Guide to a Potent and Selective MAP4K2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TL4-12 is a potent and selective, type II inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), also known as Germinal Center Kinase (GCK). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and characterization are presented, along with its inhibitory effects on MAP4K2 and downstream signaling pathways. The involvement of this compound in the Transforming Growth Factor-beta (TGF-β) and Interleukin-1 (IL-1) induced phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) is elucidated through signaling pathway diagrams and experimental data. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting MAP4K2.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the chemical name 4-methyl-3-((6-(methylamino)pyrimidin-4-yl)oxy)-N-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)benzamide.[1][2] Its chemical structure and properties are summarized in the tables below.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 4-methyl-3-((6-(methylamino)pyrimidin-4-yl)oxy)-N-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)benzamide[1][2] |

| CAS Number | 1620820-12-3[2][3] |

| Canonical SMILES | O=C(C1=CC=C(C)C(OC2=CC(NC)=NC=N2)=C1)NC3=CC(N4CCN(C)CC4)=CC(C(F)(F)F)=C3[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C25H27F3N6O2[2][3] |

| Molecular Weight | 500.53 g/mol [2][3] |

| Solubility | Soluble in DMSO (up to 20 mM) and 1eq. HCl (up to 20 mM).[2] 10mg/mL in DMSO.[3] |

| Storage | Store at -20°C.[2][3] For stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[3] |

| Purity | ≥98%[2] |

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of MAP4K2 (GCK) with an IC50 of 37 nM.[2][3] It exhibits over 70-fold selectivity for MAP4K2 over TGFβ-activated kinase 1 (TAK1), which has an IC50 of 2.7 µM.[2][3]

The primary mechanism of action of this compound is the inhibition of the kinase activity of MAP4K2. This, in turn, blocks the downstream signaling cascades that are dependent on MAP4K2. Notably, this compound has been shown to inhibit the phosphorylation of p38 MAPK induced by both IL-1 and TGF-β in vitro.[2][3]

Signaling Pathway

The signaling pathway illustrates how this compound intervenes in the TGF-β and IL-1 signaling cascades to inhibit the phosphorylation of p38 MAPK. Upon stimulation by TGF-β or IL-1, their respective receptors activate upstream kinases, which in turn activate a cascade of MAP kinases. MAP4K2 is a key component of this cascade. By selectively inhibiting MAP4K2, this compound prevents the subsequent phosphorylation and activation of MKKs (MAPK Kinases), which are the direct upstream activators of p38 MAPK. This ultimately leads to a reduction in the levels of phosphorylated (active) p38 MAPK.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the key assays used to characterize its biological activity.

Synthesis of this compound

The synthesis of 4-methyl-3-((6-(methylamino)pyrimidin-4-yl)oxy)-N-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)benzamide (this compound) is a multi-step process. A generalized synthetic workflow is depicted below. For detailed reagents, conditions, and purification methods, please refer to the primary literature.

Detailed Protocol: The synthesis generally involves the initial reaction of 3-hydroxy-4-methylbenzoic acid with a dihalopyrimidine, followed by an amide coupling reaction with a substituted aniline, and a final nucleophilic substitution to introduce the methylamino group. Purification at each step is typically achieved by column chromatography.

In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)

The potency of this compound against MAP4K2 was determined using the Z'-LYTE™ kinase assay, a fluorescence-based immunoassay.

Principle: This assay measures the extent of phosphorylation of a specific peptide substrate by the kinase. A FRET signal is generated, and the ratio of donor to acceptor emission is used to calculate the percentage of substrate phosphorylation. Inhibition of the kinase results in a decrease in substrate phosphorylation and a corresponding change in the FRET signal.

General Protocol:

-

Reaction Setup: The kinase reaction is set up in a microplate well containing the kinase (MAP4K2), the peptide substrate, ATP, and the test compound (this compound) at various concentrations.

-

Incubation: The reaction mixture is incubated at room temperature to allow for the phosphorylation of the substrate.

-

Development: A development reagent containing a site-specific protease is added. This protease selectively cleaves the unphosphorylated peptide, disrupting the FRET pair.

-

Detection: The fluorescence is read on a plate reader, and the emission ratio is calculated.

-

Data Analysis: The percentage of inhibition is calculated based on the change in the F-ratio in the presence of the inhibitor compared to the control wells. The IC50 value is then determined by fitting the data to a dose-response curve.

Table 3: Z'-LYTE™ Kinase Assay Conditions for MAP4K2

| Parameter | Condition |

| Kinase | Recombinant human MAP4K2 |

| Substrate | Ser/Thr 7 peptide |

| ATP Concentration | Apparent Km concentration |

| Incubation Time | 60 minutes |

| Detection | Z'-LYTE™ Development Reagent |

Cellular Assay for Inhibition of p38 MAPK Phosphorylation

The ability of this compound to inhibit the phosphorylation of p38 MAPK in a cellular context was assessed using a Western blot analysis.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the protein of interest. In this case, an antibody that specifically recognizes the phosphorylated form of p38 MAPK is used to quantify the level of active p38 MAPK.

General Protocol:

-

Cell Culture and Treatment: A suitable cell line (e.g., HeLa or HEK293T) is cultured and then treated with a stimulant (e.g., IL-1 or TGF-β) in the presence or absence of varying concentrations of this compound.

-

Cell Lysis: After the treatment period, the cells are lysed to release the cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading of samples.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phospho-p38 MAPK. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.

-

Detection: The signal is visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry. The levels of total p38 MAPK are also measured as a loading control.

Conclusion

This compound is a valuable research tool for investigating the biological roles of MAP4K2. Its high potency and selectivity make it a suitable probe for dissecting the involvement of MAP4K2 in various signaling pathways and cellular processes. The detailed chemical and biological data, along with the experimental protocols provided in this guide, offer a solid foundation for further research and potential therapeutic development targeting the MAP4K2 pathway.

References

Methodological & Application

Application Notes and Protocols for TL4-12 in Multiple Myeloma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of TL4-12, a GCK inhibitor, in multiple myeloma (MM) cell lines. The protocols detailed below are based on established methodologies and findings from peer-reviewed research, offering a framework for investigating the therapeutic potential of this compound, particularly in RAS-mutated multiple myeloma.

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite recent therapeutic advancements, MM remains largely incurable, with drug resistance being a major clinical challenge. Recent research has identified Germinal Center Kinase (GCK) as a novel therapeutic target in MM, especially in cases with RAS mutations. This compound is a potent inhibitor of GCK that has been shown to induce cell-cycle arrest and apoptosis in RAS-mutated MM cell lines, suggesting its potential as a targeted therapy.[1]

Mechanism of Action

This compound exerts its anti-myeloma effects by inhibiting the kinase activity of GCK.[1] In RAS-mutated multiple myeloma cells, which exhibit higher GCK expression, this inhibition leads to the downregulation of the MAPK signaling cascade.[1] This, in turn, results in the degradation of critical transcription factors such as IKZF1, IKZF3, and c-MYC, leading to cell proliferation inhibition and induction of apoptosis.[1] Notably, the mechanism of IKZF1 degradation induced by this compound is independent of the Cereblon (CRBN) E3 ubiquitin ligase, the target of immunomodulatory drugs (IMiDs), suggesting that this compound could be effective in IMiD-resistant MM.[1]

Signaling Pathway

Quantitative Data Summary

The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound in various multiple myeloma cell lines after a 4-day incubation period.[1]

| Cell Line | RAS Status | IC50 (µM) |

| JJN3 | Mutated | 1.62 |

| MM.1S | Mutated | 3.7 |

| H929 | Mutated | 4.4 |

| RPMI-8226 | Mutated | 5.7 |

| MOLP-8 | Mutated | 10 |

| U266 | Wild-Type | 19 |

| SKMM2 | Wild-Type | 32 |

| LP-1 | Wild-Type | 49 |

| OPM2 | Wild-Type | No effect |

| KMS12-PE | Wild-Type | No effect |

Experimental Protocols

Cell Culture

Multiple myeloma cell lines (e.g., JJN3, MM.1S, H929, RPMI-8226, MOLP-8, U266, SKMM2, LP-1, OPM2, KMS12-PE) should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTS Assay)

Protocol:

-

Seed multiple myeloma cells in a 96-well plate at a density of 2 x 10^4 to 3 x 10^4 cells per well in 100 µL of culture medium.[2]

-

Allow cells to adhere and stabilize for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Treat the cells with a range of this compound concentrations for 4 days. Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V and 7-AAD Staining)

Protocol:

-

Seed multiple myeloma cells in a 6-well plate.

-

Treat the cells with the desired concentration of this compound for 4 days.

-

Harvest the cells by centrifugation and wash them twice with ice-cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within 1 hour.

Western Blotting

Protocol:

-

Treat multiple myeloma cells with this compound for 24 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[3]

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[4]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., IKZF1, c-MYC, BCL-6, p53) and a loading control (e.g., β-actin) overnight at 4°C.[1]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

Conclusion

This compound represents a promising therapeutic agent for multiple myeloma, particularly for patients with RAS mutations. The protocols outlined in these application notes provide a solid foundation for researchers to further investigate the efficacy and mechanism of action of this compound in various multiple myeloma cell line models. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel treatment strategies for this challenging disease.

References

- 1. Targeting the GCK pathway: a novel and selective therapeutic strategy against RAS-mutated multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening of Multiple Myeloma by Polyclonal Rabbit Anti-Human Plasmacytoma Cell Immunoglobulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-rad.com [bio-rad.com]

- 4. waldenstroms.com [waldenstroms.com]

Application Notes and Protocols for TL4-12 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of TL4-12, a selective MAP4K2/GCK inhibitor, in various in vitro assays. Detailed protocols for cell proliferation, apoptosis, and Western blot analysis are included, along with a summary of key quantitative data and a visual representation of the associated signaling pathway.

Introduction to this compound

This compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), also known as Germinal Center Kinase (GCK). It has demonstrated significant anti-proliferative and pro-apoptotic effects in multiple myeloma (MM) cell lines, making it a valuable tool for cancer research and drug development. This compound exerts its effects by downregulating key transcription factors such as IKZF1 and BCL-6.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various in vitro assays.

Table 1: IC50 Values of this compound in Multiple Myeloma (MM) Cell Lines

| Cell Line | IC50 (µM) |

| JJN3 | 1.62 |

| MM1.S | 3.7 |

| H929 | 4.4 |

| RPMI-8226 | 5.7 |

| MOLP-8 | 10 |

| SKMM2 | 32 |

| LP-1 | 49 |

| U266 | 19 |

| Average MM Cells | 0.037 |

Table 2: Effective Concentrations of this compound for In Vitro Cellular Assays

| Assay | Cell Line | Concentration (µM) | Incubation Time | Observed Effect |

| Protein Expression | K-RASG12A MM.1S | 1, 3 | 24 hours | Dose-dependent decrease in IKZF1, c-MYC, and BCL-6; increase in p53 |

| Apoptosis Induction | MM.1S | 1, 3 | Not Specified | Dose-dependent increase in Annexin-V positive cells (from 6% to 13% and 22%) |

| Cell Cycle Arrest | MM.1S, RPMI-8226 | Not Specified | Not Specified | Induction of apoptosis and cell-cycle arrest in the G0/G1 phase |

Signaling Pathway

This compound inhibits MAP4K2, a key upstream kinase in the MAPK signaling cascade. This inhibition leads to a downstream cascade of events, ultimately resulting in decreased proliferation and increased apoptosis in cancer cells.

Experimental Protocols

Here are detailed protocols for common in vitro assays to assess the efficacy of this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the proliferation of multiple myeloma cells.

Materials:

-

Multiple myeloma cell lines

-

This compound (dissolved in DMSO)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.

-

Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well.

-

Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify apoptosis induced by this compound.

Materials:

-

Multiple myeloma cell lines

-

This compound (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 1-2 x 10^6 cells/well.

-

Treat cells with the desired concentrations of this compound (e.g., 1 µM and 3 µM) and a vehicle control for 24-48 hours.

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Application Notes and Protocols for TL4-12 in the Treatment of Cancer Cell Lines

For Research Use Only. Not for use in diagnostic procedures.

Introduction

TL4-12 has been identified as a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), also known as Germinal Center Kinase (GCK).[1][2] This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in multiple myeloma (MM).[1][3][4] this compound's mechanism of action involves the downregulation of key survival proteins and the induction of cell cycle arrest, making it a promising candidate for further investigation in cancer therapy, especially in cases of resistance to existing immunomodulatory agents.[1][3][5] These application notes provide a summary of the available data on this compound and detailed protocols for its use in in vitro cancer cell line studies.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Multiple Myeloma (MM) Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human multiple myeloma cell lines. The data indicates a dose-dependent inhibition of cell proliferation.

| Cell Line | RAS Mutation Status | IC50 (µM) | Reference |

| JJN3 | Mutated RAS | 1.62 | [1][3] |

| MM1.S | K-RASG12A | 3.7 | [1][3] |

| H929 | N-RASG13D | 4.4 | [3] |

| RPMI-8226 | Mutated RAS | 5.7 | [1][3] |

| MOLP-8 | Mutated RAS | 10 | [1][3] |

| U266 | WT RAS | 19 | [1][3] |

| SKMM2 | WT RAS | 32 | [1][3] |

| LP-1 | WT RAS | 49 | [1][3] |

Table 2: Apoptosis Induction by this compound in MM.1S Cells

Treatment with this compound leads to a dose-dependent increase in apoptosis in the K-RASG12A mutated MM.1S cell line.

| This compound Concentration (µM) | Percentage of Annexin-V Positive Cells (%) | Reference |

| 0 (DMSO control) | 6 | [1][3] |

| 1 | 13 | [1][3] |

| 3 | 22 | [1][3] |

Mechanism of Action

This compound is a selective inhibitor of MAP4K2 (GCK), with a reported IC50 of 37 nM.[1] Its selectivity for MAP4K2 is over 70-fold higher than for TAK1. By inhibiting MAP4K2, this compound disrupts downstream signaling pathways that are critical for cancer cell survival and proliferation. Specifically, treatment with this compound has been shown to dose-dependently downregulate the protein expression of Ikaros family zinc finger 1 (IKZF1), B-cell lymphoma 6 (BCL-6), and c-MYC.[1][3][4] Concurrently, this compound treatment leads to an increase in the level of the tumor suppressor protein p53.[1][3] This modulation of key regulatory proteins results in the induction of apoptosis and cell cycle arrest in the G0/G1 phase in multiple myeloma cells.[1][3] Notably, the mechanism by which this compound induces IKZF1 degradation is independent of the Cereblon (CRBN) E3 ubiquitin ligase, which is the target of immunomodulatory drugs (IMiDs), suggesting that this compound could be effective in overcoming IMiD resistance.[3][5][6]

Signaling Pathway

Caption: this compound inhibits MAP4K2, leading to downstream effects and apoptosis.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in cancer cell line research.

Cell Proliferation Assay (IC50 Determination)

This protocol describes how to determine the concentration of this compound that inhibits 50% of cell proliferation using a colorimetric assay like MTT or a fluorescence-based assay like CyQUANT.

Materials:

-

Cancer cell lines of interest (e.g., MM1.S, RPMI-8226)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear or black flat-bottom plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CyQUANT dye

-

Solubilization buffer (for MTT assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.

-

Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

For MTT assay, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 150 µL of solubilization buffer and incubate overnight.

-

For CyQUANT assay, follow the manufacturer's instructions for cell lysis and dye addition.

-

Read the absorbance at 570 nm (for MTT) or fluorescence at the appropriate wavelength (for CyQUANT) using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis in this compound-treated cells by flow cytometry using Annexin V-FITC and Propidium Iodide (PI).

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 0.5-1 x 10^6 cells/well in 2 mL of complete medium.

-

Incubate for 24 hours at 37°C.

-

Treat the cells with the desired concentrations of this compound (e.g., 1 µM, 3 µM) and a vehicle control for 24-48 hours.

-

Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Protein Expression Analysis

This protocol describes the detection of changes in the expression of proteins such as IKZF1, BCL-6, c-MYC, and p53 following this compound treatment.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against IKZF1, BCL-6, c-MYC, p53, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound as described in the apoptosis assay protocol.

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Experimental Workflow

Caption: General workflow for evaluating this compound's anti-cancer effects in vitro.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting the GCK pathway: a novel and selective therapeutic strategy against RAS-mutated multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the GCK pathway: a novel and selective therapeutic strategy against RAS-mutated multiple myeloma [ouci.dntb.gov.ua]

- 5. ashpublications.org [ashpublications.org]

- 6. ashpublications.org [ashpublications.org]

Application Notes and Protocols for Western Blot Analysis Following TL4-12 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing Western blot analysis to investigate the effects of TL4-12, a selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), also known as Germinal Center Kinase (GCK). The protocols outlined below are specifically designed to analyze the expression of key downstream proteins affected by this compound treatment in cancer cell lines, particularly in the context of multiple myeloma.

Introduction